Tert-butyl (3,5-diiodophenyl)carbamate Tert-butyl (3,5-diiodophenyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14334073
InChI: InChI=1S/C11H13I2NO2/c1-11(2,3)16-10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,1-3H3,(H,14,15)
SMILES:
Molecular Formula: C11H13I2NO2
Molecular Weight: 445.03 g/mol

Tert-butyl (3,5-diiodophenyl)carbamate

CAS No.:

Cat. No.: VC14334073

Molecular Formula: C11H13I2NO2

Molecular Weight: 445.03 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (3,5-diiodophenyl)carbamate -

Specification

Molecular Formula C11H13I2NO2
Molecular Weight 445.03 g/mol
IUPAC Name tert-butyl N-(3,5-diiodophenyl)carbamate
Standard InChI InChI=1S/C11H13I2NO2/c1-11(2,3)16-10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,1-3H3,(H,14,15)
Standard InChI Key AQLBIEKLCDWCKQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=CC(=CC(=C1)I)I

Introduction

Structural Characteristics and Nomenclature

Tert-butyl (3,5-diiodophenyl)carbamate (IUPAC: tert-butyl N-(3,5-diiodophenyl)carbamate) belongs to the carbamate family, characterized by the functional group R1OCONR2R3\text{R}_1\text{OCONR}_2\text{R}_3. The molecule comprises:

  • A phenyl ring substituted with iodine atoms at the 3 and 5 positions.

  • A carbamate group (NHCOO-\text{NHCOO}-) linked to the phenyl ring.

  • A tert-butyl group ((CH3)3C(\text{CH}_3)_3\text{C}-) as the protective moiety.

The iodine atoms introduce significant steric and electronic effects, influencing reactivity in cross-coupling reactions and directing further functionalization .

Synthetic Pathways and Precursor Chemistry

Carbamate Formation

The tert-butyl carbamate group is typically introduced via reaction of an amine with di-tert-butyl dicarbonate ((Boc)2O(\text{Boc})_2\text{O}) under basic conditions. For example, tert-butyl carbamate (CAS 4248-19-5) is a common precursor with a molecular weight of 117.15 g/mol and solubility in organic solvents like toluene and THF .

Example Reaction

Ar-NH2+(Boc)2OBaseAr-NHCOO-tBu+Byproducts\text{Ar-NH}_2 + (\text{Boc})_2\text{O} \xrightarrow{\text{Base}} \text{Ar-NHCOO-}t\text{Bu} + \text{Byproducts}

Here, Ar-NH2\text{Ar-NH}_2 represents 3,5-diiodoaniline, though this precursor’s synthesis requires iodination of aniline derivatives .

Iodination Strategies

Introducing iodine to aromatic rings often employs:

  • Electrophilic iodination using I2\text{I}_2 with oxidizing agents (e.g., HIO3\text{HIO}_3).

  • Directed ortho-metallation followed by quenching with iodine.

For 3,5-diiodination, sequential iodination or use of directing groups (e.g., −NHBoc) may be employed to achieve regioselectivity .

Physicochemical Properties

Molecular Weight and Stability

While experimental data for the diiodo variant is unavailable, analogs like tert-butyl N-(3,5-dihydroxyphenyl)carbamate (PubChem CID 134575251) have a molecular weight of 225.24 g/mol . Substituting hydroxyl groups with iodine (atomic weight ~127) would increase the molecular weight to approximately 479.1 g/mol.

Solubility and Log P

Tert-butyl carbamates generally exhibit:

  • Low water solubility due to hydrophobic tert-butyl groups.

  • High lipid solubility (Log P ~1.55 for tert-butyl carbamate ).
    Iodine’s electronegativity may further reduce aqueous solubility, favoring organic solvents like DCM or DMF.

Applications in Organic Synthesis

Cross-Coupling Reactions

The iodine atoms serve as leaving groups in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). For example, tert-butyl carbamate intermediates participate in Buchwald-Hartwig aminations :

Ar-I+R-NH2Pd catalystAr-NH-R+HI\text{Ar-I} + \text{R-NH}_2 \xrightarrow{\text{Pd catalyst}} \text{Ar-NH-R} + \text{HI}

Protective Group Utility

The tert-butyl carbamate (Boc) group is acid-labile, enabling deprotection under mild acidic conditions (e.g., TFA or HCl in dioxane ). This property is critical in multistep syntheses.

Comparative Analysis of Carbamate Derivatives

Propertytert-Butyl carbamate tert-Butyl N-(3,5-diiodophenyl)carbamate (Predicted)
Molecular FormulaC5H11NO2\text{C}_5\text{H}_{11}\text{NO}_2C11H13I2NO2\text{C}_{11}\text{H}_{13}\text{I}_2\text{NO}_2
Molecular Weight117.15 g/mol~479.1 g/mol
Solubility (Water)21.5 mg/mL<1 mg/mL
Log P0.59~3.2
Synthetic UseAmine protectionCross-coupling precursor

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